molecular formula C16H15N3O4 B6530212 ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate CAS No. 1019096-90-2

ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate

Cat. No.: B6530212
CAS No.: 1019096-90-2
M. Wt: 313.31 g/mol
InChI Key: WAARXBXPMCVLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate: is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core structure substituted with a 1-methyl-1H-pyrazole-5-amido group and an ethyl carboxylate group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazole-5-carboxylic acid and benzofuran-2-carboxylic acid.

  • Amidation Reaction: The carboxylic acid groups are activated and coupled using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

  • Ethyl Ester Formation: The resulting amide is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazole ring to yield reduced derivatives.

  • Substitution Reactions: Substitution reactions at different positions of the benzofuran ring can lead to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).

  • Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized Derivatives: Hydroxylated benzofurans, ketones, and carboxylic acids.

  • Reduced Derivatives: Amines and alcohols.

  • Substituted Derivatives: Halogenated, alkylated, and acylated benzofurans.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological system and the specific derivatives involved. For example, it may bind to enzyme active sites or interact with cellular receptors, leading to downstream effects.

Comparison with Similar Compounds

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate

  • 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

Uniqueness: Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate stands out due to its unique combination of the benzofuran core with the pyrazole group, which imparts distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in both research and industry.

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole intermediates. The process generally includes:

  • Formation of Benzofuran Derivative : Starting from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, various substitutions can be made to introduce the pyrazole moiety.
  • Amidation : The introduction of the amido group is achieved through reaction with appropriate amines under controlled conditions.
  • Carboxylation : The final step usually involves esterification to yield the ethyl ester form.

The final product's structure can be confirmed using techniques like NMR and mass spectrometry, ensuring that the desired functional groups are present.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, it has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Pseudomonas aeruginosa0.067 μmol/mL
Candida albicans0.020 μmol/mL

These results suggest that the compound is comparable to established antibiotics like ampicillin and fluconazole, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have evaluated its effects on various cancer cell lines, demonstrating promising results.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
Hep-217.82Inhibition of proliferation

The IC50 values indicate that this compound has significant cytotoxic effects on cancer cells, suggesting its potential as a candidate for further development in cancer therapy.

Case Studies and Research Findings

Recent research highlights the compound's multifaceted biological activities:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole with benzofuran exhibited enhanced antimicrobial activity compared to their parent compounds, emphasizing the role of structural modifications in enhancing bioactivity .
  • Cytotoxicity Against Cancer Cells : Another investigation revealed that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Mechanistic studies have suggested that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .

Properties

IUPAC Name

ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-3-22-16(21)14-13(10-6-4-5-7-12(10)23-14)18-15(20)11-8-9-17-19(11)2/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAARXBXPMCVLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.